2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile
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Overview
Description
2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
The synthesis of 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile typically involves the reaction of 6-methylimidazo[2,1-b]thiazole with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction between the two components . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound. Common reagents include halogens and alkylating agents.
Scientific Research Applications
2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar compounds to 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile include other imidazo[2,1-b]thiazole derivatives. These compounds share the imidazole-thiazole core but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
- 6-Methylimidazo[2,1-b]thiazol-5-yl)methanol
- 6-Methylimidazo[2,1-b]thiazol-5-yl)methanamine
- Imidazo[2,1-b]thiazole derivatives with different alkyl or aryl groups .
Properties
Molecular Formula |
C10H6N4S |
---|---|
Molecular Weight |
214.25 g/mol |
IUPAC Name |
2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N4S/c1-7-9(4-8(5-11)6-12)14-2-3-15-10(14)13-7/h2-4H,1H3 |
InChI Key |
LMAGMQWDQXFSLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C=C(C#N)C#N |
Origin of Product |
United States |
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